molecular formula C10H8N2O2 B1629405 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde CAS No. 879896-54-5

2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde

Cat. No. B1629405
M. Wt: 188.18 g/mol
InChI Key: FPQLUUWDLSUKNS-UHFFFAOYSA-N
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Description

“2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde” is a heterocyclic compound . It is a solid substance with the molecular formula C10H8N2O2 .


Molecular Structure Analysis

The molecular weight of “2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde” is 188.18 . The compound’s structure includes a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing an oxygen atom and two nitrogen atoms .

Scientific Research Applications

Antibacterial Properties

One of the key applications of these compounds is their antibacterial activity. For instance, Schiff base compounds derived from 1,2,5-oxadiazole have shown significant activity against Staphylococcus aureus and Bacillus cereus, with certain derivatives demonstrating potent antibacterial effects (Kakanejadifard et al., 2013).

Corrosion Inhibition

Oxadiazole derivatives have also been investigated for their corrosion inhibition properties. Studies have shown that these compounds can form protective layers on mild steel surfaces in acidic environments, indicating their potential as corrosion inhibitors (Ammal et al., 2018).

Catalysis

Certain oxadiazole compounds catalyze chemical reactions, such as the conversion of aldehydes and ketones to cyanosilylated products, showcasing their utility in synthetic chemistry (Horike et al., 2008).

Optical Studies

Research into the optical properties of oxadiazole derivatives has led to the synthesis of metal complexes with significant optical absorption, which could have applications in materials science (Mekkey et al., 2020).

Antimicrobial Activity

Several oxadiazole derivatives have been synthesized and shown to possess both antibacterial and antifungal activities, offering potential use in developing new antimicrobial agents (Gupta et al., 2008).

Fluorescent Probes

Oxadiazole derivatives have been designed as ratiometric fluorescent probes for cysteine and homocysteine, demonstrating a large emission shift upon interaction, which could be applied in bioimaging and diagnostics (Lin et al., 2008).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2, indicating that it may be harmful if swallowed and may cause eye irritation . It is recommended to handle the compound with care and use appropriate personal protective equipment.

Future Directions

The 1,2,4-oxadiazole scaffold, which is present in “2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde”, has been the focus of various studies due to its potential therapeutic applications . Future research could explore the biological activity of this compound and its derivatives, potentially leading to the development of new therapeutic agents .

properties

IUPAC Name

2-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7-11-10(14-12-7)9-5-3-2-4-8(9)6-13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQLUUWDLSUKNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640217
Record name 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde

CAS RN

879896-54-5
Record name 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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